molecular formula C17H20N4O2 B11227807 4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether

4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether

Cat. No.: B11227807
M. Wt: 312.37 g/mol
InChI Key: DZANGOFIURZBJM-UHFFFAOYSA-N
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Description

4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether can be achieved through various synthetic routes. One common method involves the annulation of the triazole fragment to the pyrimidine ring. This can be done through the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using microwave-mediated, catalyst-free methods. This involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives of the triazolopyrimidine system .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether involves its interaction with specific molecular targets and pathways. For example, it can inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This results in the induction of cell apoptosis and G2/M phase arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methoxyphenyl methyl ether is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isobutyl and methoxyphenyl groups contribute to its unique pharmacological profile, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H20N4O2/c1-11(2)9-16-19-17-18-8-7-13(21(17)20-16)12-5-6-14(22-3)15(10-12)23-4/h5-8,10-11H,9H2,1-4H3

InChI Key

DZANGOFIURZBJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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